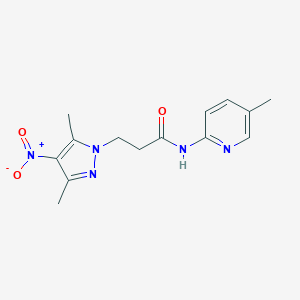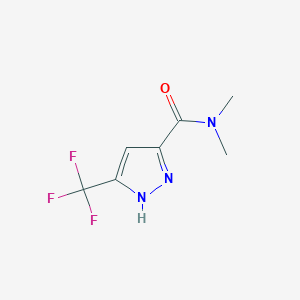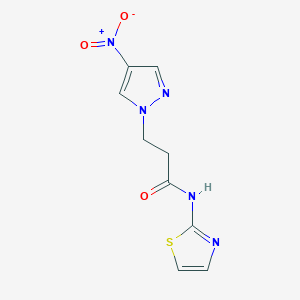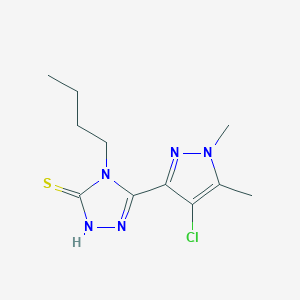
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has shown promising results in various biomedical applications, including cancer treatment, anti-inflammatory therapy, and antimicrobial activity.
Mécanisme D'action
The mechanism of action of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is complex and involves multiple pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Its anti-inflammatory activity is due to its ability to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. Its antimicrobial activity is due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer treatment, this compound induces apoptosis in cancer cells, which leads to tumor regression. In anti-inflammatory therapy, it reduces the production of pro-inflammatory cytokines, which leads to a decrease in inflammation. In antimicrobial activity, it inhibits bacterial growth, which leads to the eradication of bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol in lab experiments are its potent anticancer, anti-inflammatory, and antimicrobial activity. Its limitations include its complex synthesis method, which makes it difficult to produce large quantities of the compound, and its potential toxicity, which requires careful handling and testing.
Orientations Futures
The future directions of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol include further investigation of its anticancer, anti-inflammatory, and antimicrobial activity. Additionally, its potential as a drug delivery system and its ability to cross the blood-brain barrier for the treatment of neurological disorders should be explored. Further studies should also focus on the optimization of its synthesis method and the development of more efficient and cost-effective methods of production.
Conclusion:
In conclusion, this compound is a promising compound that has shown significant potential in various biomedical applications. Its complex synthesis method and potential toxicity require careful handling and testing, but its potent anticancer, anti-inflammatory, and antimicrobial activity make it a valuable asset in scientific research. Further investigation and optimization of this compound are necessary to fully realize its potential in biomedical applications.
Méthodes De Synthèse
The synthesis of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex process that involves several steps. The synthesis begins with the reaction of 4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-methoxyphenyl hydrazine to produce the hydrazone intermediate. The final step involves the reaction of the hydrazone intermediate with sodium azide and copper sulfate to form the desired compound.
Applications De Recherche Scientifique
The scientific research application of 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is diverse and promising. This compound has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also demonstrated potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains.
Propriétés
Formule moléculaire |
C14H14ClN5OS |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
3-(4-chloro-1,5-dimethylpyrazol-3-yl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H14ClN5OS/c1-8-11(15)12(18-19(8)2)13-16-17-14(22)20(13)9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,17,22) |
Clé InChI |
PTGHNLRKIKFNPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
SMILES canonique |
CC1=C(C(=NN1C)C2=NNC(=S)N2C3=CC=CC=C3OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)


![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)


![3-[(2-Bromophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B279977.png)
![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)
![ethyl 5-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B280007.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
